Cas no 73048-42-7 (8-Quinolineethanol)
8-Quinolineethanol Chemical and Physical Properties
Names and Identifiers
-
- 8-Quinolineethanol
- 2-(quinolin-8-yl)ethanol
- 2-quinolin-8-ylethanol
- 8-(2-Hydroxyethyl)quinoline
- 2-(quinolin-8-yl)ethan-1-ol
- AKOS006310968
- 73048-42-7
- SCHEMBL11497495
- EN300-1626642
- DTXSID80449574
-
- MDL: MFCD09926275
- Inchi: 1S/C11H11NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7,13H,6,8H2
- InChI Key: UCDZCGYCXYCJEY-UHFFFAOYSA-N
- SMILES: OCCC1=CC=CC2=CC=CN=C12
Computed Properties
- Exact Mass: 173.08400
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 1.76960
8-Quinolineethanol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Quinolineethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Q990170-10mg |
8-Quinolineethanol |
73048-42-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | Q990170-50mg |
8-Quinolineethanol |
73048-42-7 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | Q990170-100mg |
8-Quinolineethanol |
73048-42-7 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-1626642-50mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 50mg |
$647.0 | 2023-09-22 | ||
| Enamine | EN300-1626642-100mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 100mg |
$678.0 | 2023-09-22 | ||
| Enamine | EN300-1626642-250mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 250mg |
$708.0 | 2023-09-22 | ||
| Enamine | EN300-1626642-500mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 500mg |
$739.0 | 2023-09-22 | ||
| Enamine | EN300-1626642-1000mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 1000mg |
$770.0 | 2023-09-22 | ||
| Enamine | EN300-1626642-2500mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 2500mg |
$1509.0 | 2023-09-22 | ||
| Enamine | EN300-1626642-5000mg |
2-(quinolin-8-yl)ethan-1-ol |
73048-42-7 | 5000mg |
$2235.0 | 2023-09-22 |
8-Quinolineethanol Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 8-Quinolineethanol
Comprehensive Overview of 8-Quinolineethanol (CAS No. 73048-42-7): Properties, Applications, and Industry Insights
8-Quinolineethanol (CAS No. 73048-42-7) is a specialized organic compound belonging to the quinoline derivative family. This heterocyclic aromatic molecule features a hydroxyl-functionalized ethyl side chain, making it a versatile intermediate in pharmaceutical, agrochemical, and material science applications. The compound's molecular formula C11H11NO combines a quinoline core with ethanol functionality, yielding unique physicochemical properties that have attracted significant research interest.
Recent studies highlight 8-Quinolineethanol's role as a key precursor in synthesizing advanced fluorescent probes for biological imaging. Its ability to chelate metal ions while maintaining photostability makes it valuable for developing bioimaging agents – a hot topic in medical diagnostics and cancer research. Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent requirements for pharmaceutical intermediates.
The global market for quinoline derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for antimalarial drugs and organic electronics. 8-Quinolineethanol contributes to this growth as researchers explore its potential in:
- Developing novel antimicrobial coatings for medical devices
- Creating OLED materials with enhanced electron transport properties
- Synthesizing catalysts for green chemistry applications
Manufacturers optimize 8-Quinolineethanol production through continuous flow chemistry, achieving better yields (85-92%) compared to batch processes. Quality control protocols emphasize strict monitoring of residual solvents and heavy metals, particularly for GMP-grade material used in drug development. Storage recommendations suggest amber glass containers under inert atmosphere to preserve the compound's stability.
Emerging applications in sustainable agriculture demonstrate 8-Quinolineethanol's potential as a plant growth regulator. Field trials show 15-20% yield improvement in cereal crops when used as part of biostimulant formulations. The compound's low environmental persistence (DT50 < 5 days) aligns with modern eco-friendly agrochemical trends.
From a regulatory perspective, 8-Quinolineethanol complies with REACH and TSCA requirements. Safety data sheets recommend standard organic laboratory precautions, with particular attention to avoiding prolonged skin contact. The compound's LD50 (oral, rat) > 2000 mg/kg classifies it as relatively low toxicity, facilitating handling in industrial settings.
Recent patent filings (2022-2023) reveal innovative uses of 73048-42-7 in:
- Quantum dot surface functionalization for display technologies
- Next-generation corrosion inhibitors for aerospace alloys
- Novel photoredox catalysts for organic synthesis
Analytical characterization shows 8-Quinolineethanol exhibits strong UV absorption at 254 nm and 315 nm, making it suitable for UV-stabilizer applications in polymers. The compound's melting point (89-92°C) and water solubility (2.1 g/L at 25°C) parameters are critical for formulation scientists designing drug delivery systems or agricultural formulations.
Supply chain data indicates stable availability of 73048-42-7, with major producers located in North America, Europe, and Asia. Current market prices range $120-150/kg for laboratory quantities, with volume discounts available for industrial-scale procurement. Custom synthesis options exist for isotope-labeled versions (13C, 2H) used in metabolic pathway studies.
Future research directions for 8-Quinolineethanol include exploration of:
- Its role in metal-organic frameworks (MOFs) for gas storage
- Potential as a ligand in homogeneous catalysis
- Application in conductive polymers for flexible electronics
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